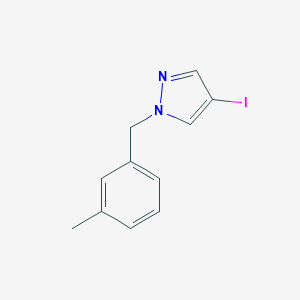
2-(2-phenoxyethylsulfonyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-phenoxyethylsulfonyl)-1H-benzimidazole is a sulfoxide and a member of benzimidazoles.
科学的研究の応用
DNA Topoisomerase Inhibition
- Benzimidazole derivatives, including 1H-benzimidazoles, have been identified as inhibitors of mammalian DNA topoisomerase I, a critical enzyme in DNA replication and transcription processes. Such compounds could potentially be used in cancer therapy due to their ability to interfere with DNA replication in rapidly dividing cells (Alpan, Gunes, & Topçu, 2007).
Antimicrobial Activity
- Benzimidazole compounds demonstrate significant antimicrobial properties. Some derivatives have been shown to be effective against bacterial strains like Escherichia coli and Staphylococcus aureus, and fungal strains such as Candida albicans (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Polymer Chemistry
- In the field of materials science, benzimidazoles have been used in the synthesis of novel polymers. For example, homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized, exhibiting high thermal stability and potential for various industrial applications (Mir, Matsumura, Hlil, & Hay, 2012).
Anti-inflammatory Activity
- Benzimidazole derivatives have been identified as potential anti-inflammatory agents. Their effectiveness in this regard is attributed to interactions with various biological targets, such as transient receptor potential vanilloid-1 and cannabinoid receptors (Veerasamy, Roy, Karunakaran, & Rajak, 2021).
Antiviral and Antifungal Applications
- Modifications of benzimidazole compounds, such as phosphorylation and sulfonation, have shown efficacy against plant viruses and fungal diseases, indicating their potential use in agricultural applications (Fan-qi, Xinrong, Xinxiang, Xin, & Xiaoling, 1998).
Medicinal Chemistry
- In medicinal chemistry, benzimidazole derivatives have been studied for their potential as selective cyclooxygenase-2 inhibitors, indicating their usefulness in designing novel anti-inflammatory drugs (Badawy, Abdelall, El-Nahass, Abdellatif, & Abdel-Rahman, 2021).
特性
製品名 |
2-(2-phenoxyethylsulfonyl)-1H-benzimidazole |
|---|---|
分子式 |
C15H14N2O3S |
分子量 |
302.4g/mol |
IUPAC名 |
2-(2-phenoxyethylsulfonyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2O3S/c18-21(19,11-10-20-12-6-2-1-3-7-12)15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) |
InChIキー |
UFWQPVYIZPUELO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)C2=NC3=CC=CC=C3N2 |
正規SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)C2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-phenylamine](/img/structure/B495031.png)
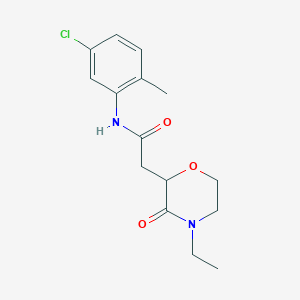
![1-(3,5-Difluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B495036.png)
![N-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B495040.png)
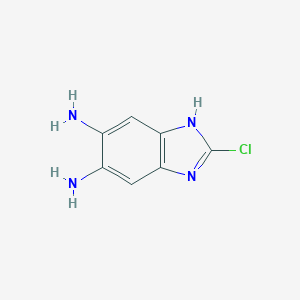
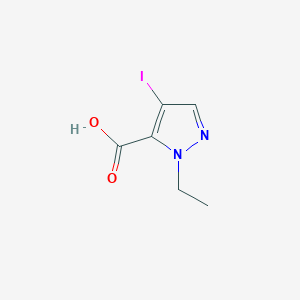
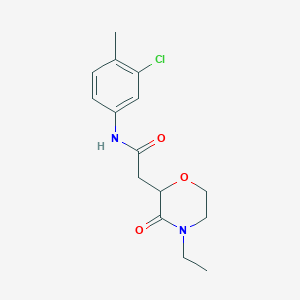

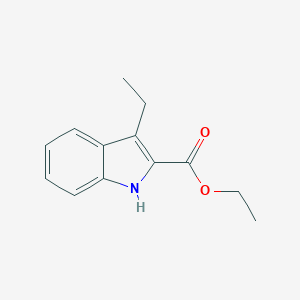

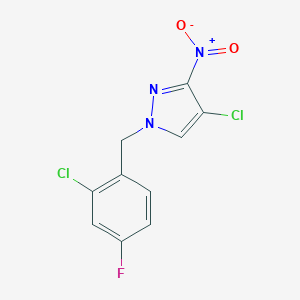

![1-[(2-Chlorophenyl)methyl]-4-iodopyrazole](/img/structure/B495052.png)
